molecular formula C10H8N2O5 B13691389 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Cat. No.: B13691389
M. Wt: 236.18 g/mol
InChI Key: PWKLQDLYXCLYHZ-UHFFFAOYSA-N
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Description

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the reaction of pyrazole derivatives with pyridine-2,3-dicarboxylic acid under specific conditions. One common method includes the use of methoxylation reactions to introduce the methoxy group at the 5-position of the pyrazole ring .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-dicarboxylic acid: A precursor in the synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Methoxypyrazoles: Compounds with methoxy groups attached to pyrazole rings.

Uniqueness

This compound is unique due to its combination of pyrazole and pyridine rings, along with the methoxy group at the 5-position. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-17-5-2-3-12-6(4-5)7(9(13)14)8(11-12)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

PWKLQDLYXCLYHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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